molecular formula C19H20N2O2 B4553481 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B4553481
M. Wt: 308.4 g/mol
InChI Key: ROOBULYVOVIYRW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a compound belonging to the beta-carboline family, which is known for its diverse biological activities

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions. The specific synthetic route for this compound can be outlined as follows:

    Starting Materials: Tryptamine and 3,4-dimethoxybenzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid.

    Procedure: The tryptamine and 3,4-dimethoxybenzaldehyde are mixed in a suitable solvent like ethanol or methanol. The mixture is then heated under reflux for several hours, leading to the formation of the desired tetrahydro-beta-carboline product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, as well as scaling up the process to accommodate larger quantities.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the tetrahydro-beta-carboline core.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as heating, stirring, and solvent use.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions due to its structural similarity to naturally occurring beta-carbolines.

    Medicine: The compound exhibits potential pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. It is investigated for its ability to interact with various biological targets, such as enzymes and receptors.

    Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, exerting neuroprotective effects.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other similar compounds, such as:

    Harmine: Another beta-carboline alkaloid with known psychoactive and medicinal properties.

    Harmaline: A beta-carboline derivative with similar pharmacological activities, including MAO inhibition and neuroprotection.

    Tetrahydroharmine: A reduced form of harmine with distinct biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other beta-carbolines.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-22-16-8-7-12(11-17(16)23-2)18-19-14(9-10-20-18)13-5-3-4-6-15(13)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOBULYVOVIYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tryptamine (5.0 g, 0.0312 mol) and 3,4-dimethoxy benzaldehyde (5.7 g, 0.0312 mol) in CH2Cl2 (220 mL) was added TFA (4.5 mL, 0.0584 mol). The deep blue solution was stirred at room temperature for 20 h. The reaction mixture was neutralized with NaHCO3 (4.9 g, 0.0584 mol) in H2O (50 mL) and the organic layer washed with brine (2×100 mL). The reaction mixture was dried with MgSO4 and the solvent evaporated. Product was isolated by column chromatography (silica gel; CH3OH:EtOAc=1:9) as a yellowish oil, which solidified slowly upon standing at room temperature.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 2
1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 3
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1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 4
1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 5
Reactant of Route 5
1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 6
1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

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